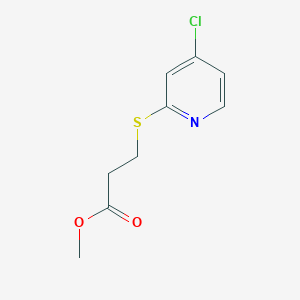

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate

Description

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is a sulfur-containing pyridine derivative characterized by a methyl ester group, a propanoate chain, and a thioether linkage to a 4-chloropyridin-2-yl moiety.

Properties

CAS No. |

1346707-73-0 |

|---|---|

Molecular Formula |

C9H10ClNO2S |

Molecular Weight |

231.70 g/mol |

IUPAC Name |

methyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate |

InChI |

InChI=1S/C9H10ClNO2S/c1-13-9(12)3-5-14-8-6-7(10)2-4-11-8/h2,4,6H,3,5H2,1H3 |

InChI Key |

JXIIHJYUTQABHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate typically involves the reaction of 4-chloropyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield the corresponding sulfone, while reduction with NaBH4 would produce the alcohol derivative.

Scientific Research Applications

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active thiol, which can then interact with target proteins or enzymes, modulating their activity. The chlorine-substituted pyridine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Implications

Limitations and Gaps

- Data Availability : Specific data on the target compound’s solubility, stability, or bioactivity are absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is a compound characterized by a chloropyridine moiety and a thioether functional group. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to the structural features that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2S. The presence of the chloropyridine ring and the thioether group suggests potential for diverse chemical reactivity and biological activity.

Key Structural Features:

- Chloropyridine Moiety: Known for its ability to interact with various biological targets.

- Thioether Group: May facilitate lipophilicity, enhancing membrane permeability.

The biological activity of this compound is likely mediated through interactions with biological macromolecules. Potential mechanisms include:

- Hydrogen Bonding: The thioether group may form hydrogen bonds with target proteins or nucleic acids.

- π–π Stacking Interactions: The aromatic nature of the chloropyridine moiety can facilitate π–π stacking with nucleobases or aromatic amino acids in proteins, potentially influencing their function .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-((4-amino-pyridin-2-yl)thio)propanoate | Structure | Contains an amino group, potentially enhancing biological activity. |

| Methyl 3-(4-(trifluoromethyl)pyridin-2-yl)thio)propanoate | Structure | Features a trifluoromethyl group, increasing lipophilicity. |

| Methyl 3-(4-methoxy-pyridin-2-yl)thio)propanoate | Structure | Contains a methoxy group, altering electronic properties. |

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:

- Antichlamydial Activity: A study on sulfonylpyridine derivatives showed selective inhibition of Chlamydia trachomatis without affecting host cell viability . This highlights the importance of structural modifications in enhancing selectivity and efficacy.

- Inhibition of Tumor Growth: Research on thiazolino-pyridones indicated that modifications in structure can lead to significant antitumor activity by targeting nontraditional pathways . This suggests that similar modifications in this compound could yield comparable results.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-((4-chloropyridin-2-yl)thio)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, a thioether linkage can be formed by reacting 4-chloro-2-mercaptopyridine with methyl acrylate derivatives under basic conditions. Evidence from analogous compounds suggests using potassium tert-butoxide in dry DMF to deprotonate the thiol group, followed by reaction with methyl 3-bromopropanoate at 85°C under nitrogen . Optimization may include adjusting stoichiometry (e.g., 1.2:1 thiol-to-ester ratio) and reaction time (12–15 hours) to maximize yield. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : - and -NMR to confirm the ester group (δ ~3.6–3.8 ppm for methoxy, δ ~170–175 ppm for carbonyl) and thioether linkage (δ ~3.2–3.5 ppm for SCH) .

- HRMS (ESI) : Exact mass verification (e.g., calculated [M+H] for CHClNOS: 238.0064) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer: The ester group is prone to hydrolysis in aqueous or basic environments. Store the compound in anhydrous conditions (desiccator, <4°C) and avoid prolonged exposure to moisture. Stability tests in DMSO or methanol (25°C, 48 hours) show <5% degradation, but acidic/basic buffers (pH <5 or >9) lead to rapid hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in cross-coupling or functionalization reactions?

Methodological Answer: The 4-chloropyridinyl group is a potential site for Suzuki-Miyaura coupling. Use Pd(PPh) (5 mol%) with aryl boronic acids in a 2:1 dioxane/water mixture at 80°C. Monitor reaction progress via TLC and isolate products via precipitation (diethyl ether) . For thioether functionalization, explore oxidation to sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .

Q. What strategies are effective for analyzing biological interactions, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Enzyme Assays : Screen against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates (e.g., Z-FR-AMC) in pH 6.0 buffer. The thioether group may act as a nucleophile scavenger .

- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinity to pyridine-dependent enzymes (e.g., kinases). Validate with SPR (surface plasmon resonance) to measure dissociation constants (K) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer: Contradictions arise from solvent polarity and measurement techniques. Use the shake-flask method:

Saturate water/octanol mixtures with the compound (24 hours, 25°C).

Quantify via UV-Vis (λ = 265 nm for pyridine absorbance).

Reported logP values (~1.8) suggest moderate lipophilicity, but micronization or co-solvents (e.g., 10% DMSO) enhance aqueous solubility for in vitro assays .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.